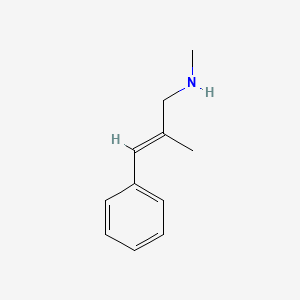

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is an organic compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-yl chain, with a methyl group and an amine group at specific positions. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-ol with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction can be represented as follows:

[ \text{C}_9\text{H}_10\text{O} + \text{CH}3\text{NH}2 \rightarrow \text{C}{11}\text{H}{15}\text{N} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with different molecular structures.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-3-phenyl-2-propen-1-ol: This compound shares a similar structure but lacks the amine group.

Cinnamyl alcohol: Another related compound with a phenylpropene structure but different functional groups.

Methyl cinnamic alcohol: Similar in structure but with different substituents.

Uniqueness

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, trans, is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Biological Activity

Methyl(2-methyl-3-phenylprop-2-en-1-yl)amine, commonly referred to as trans-2-methyl-3-phenylprop-2-en-1-amine, is an organic compound notable for its alkenyl amine structure. This compound exhibits a range of biological activities, particularly in pharmacology, making it a subject of interest in various research studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H15N and a molecular weight of approximately 161.24 g/mol. Its structure consists of a phenyl group attached to a propenyl chain, with the trans configuration indicating that the substituents on the double bond are positioned on opposite sides. This structural feature plays a crucial role in its reactivity and biological interactions.

Biological Activities

Research indicates that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine exhibits several significant biological activities:

- Anti-Cancer Properties : Preliminary studies suggest that this compound may possess anti-cancer effects. It has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms involved include modulation of signaling pathways associated with cell proliferation and survival.

- Neuroprotective Effects : The compound has been explored as a potential precursor for neuroprotective agents. It may influence neuroinflammatory processes and oxidative stress, which are critical factors in neurodegenerative diseases.

- Antioxidant Activity : The antioxidant properties of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine have been documented, suggesting its role in scavenging free radicals and reducing oxidative damage in cells .

Case Study 1: Anti-Cancer Activity

A study conducted on various cancer cell lines demonstrated that methyl(2-methyl-3-phenylprop-2-en-1-yl)amine significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined through MTT assays, showing effective inhibition at concentrations ranging from 10 to 50 μM.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

This data indicates that the compound may selectively target cancerous cells while sparing normal cells, suggesting its potential as an anti-cancer therapeutic agent.

Case Study 2: Neuroprotective Effects

In an animal model of Parkinson's disease, administration of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine resulted in a significant decrease in neuroinflammation markers and improved motor function. Behavioral assessments indicated enhanced locomotor activity compared to control groups treated with vehicle solutions.

| Treatment Group | Motor Function Score (Pre-treatment vs Post-treatment) |

|---|---|

| Control | 5 vs 6 |

| Methyl(2-methyl...) | 5 vs 8 |

These findings support the hypothesis that the compound may exert protective effects against neurodegeneration through its anti-inflammatory and antioxidant properties .

The biological activities of methyl(2-methyl-3-phenylprop-2-en-1-yl)amine are believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound modulates key signaling pathways involved in cell cycle regulation, leading to decreased proliferation rates in cancer cells.

- Reduction of Oxidative Stress : By scavenging reactive oxygen species (ROS), methyl(2-methyl-3-phenylprop-2-en-1-yl)amine helps maintain cellular redox balance, which is crucial for cell survival.

- Modulation of Inflammatory Responses : The compound appears to inhibit pro-inflammatory cytokine production, which is beneficial in conditions characterized by chronic inflammation .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(E)-N,2-dimethyl-3-phenylprop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-8,12H,9H2,1-2H3/b10-8+ |

InChI Key |

BNPOQSIKPUBUEH-CSKARUKUSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/CNC |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CNC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.